molecular formula C21H23NO4 B1508675 Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate CAS No. 1093758-71-4

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Cat. No.: B1508675
CAS No.: 1093758-71-4
M. Wt: 353.4 g/mol
InChI Key: VYJKRPPCODPTEF-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a chemical compound with the CAS Number 1093758-71-4 . It has a molecular formula of C21H23NO4 and a molecular weight of 353.412 . The compound is also known by other names such as dimethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 426.6±30.0 °C at 760 mmHg . The compound has a flash point of 211.8±24.6 °C .

Properties

IUPAC Name

dimethyl 2-(1-benzhydrylazetidin-3-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-20(23)18(21(24)26-2)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-19H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJKRPPCODPTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725378
Record name Dimethyl [1-(diphenylmethyl)azetidin-3-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093758-71-4
Record name Dimethyl [1-(diphenylmethyl)azetidin-3-yl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Reactant of Route 2
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Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
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Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Reactant of Route 4
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Reactant of Route 5
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Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Reactant of Route 6
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

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